2-Bromo-4-(trifluoromethyl)aniline hydrochloride 2-Bromo-4-(trifluoromethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019505
InChI: InChI=1S/C7H5BrF3N.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3H,12H2;1H
SMILES:
Molecular Formula: C7H6BrClF3N
Molecular Weight: 276.48 g/mol

2-Bromo-4-(trifluoromethyl)aniline hydrochloride

CAS No.:

Cat. No.: VC16019505

Molecular Formula: C7H6BrClF3N

Molecular Weight: 276.48 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(trifluoromethyl)aniline hydrochloride -

Specification

Molecular Formula C7H6BrClF3N
Molecular Weight 276.48 g/mol
IUPAC Name 2-bromo-4-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C7H5BrF3N.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3H,12H2;1H
Standard InChI Key GWXCSWNYVAOUOT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)Br)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Registry Data

2-Bromo-4-(trifluoromethyl)aniline hydrochloride is systematically identified by the following parameters:

PropertyValue
CAS Registry Number57946-63-1
Molecular FormulaC₇H₆BrClF₃N
Molecular Weight240.02 g/mol
SMILES NotationNC1=CC=C(C=C1Br)C(F)(F)F.Cl
Key Functional Groups-NH₂ (amine), -Br, -CF₃

The trifluoromethyl group (-CF₃) confers electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Bromine’s steric bulk directs regioselectivity in cross-coupling reactions.

Crystalline and Spectroscopic Properties

X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the ammonium chloride moiety and adjacent molecules. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

  • ¹H NMR (DMSO-d₆): δ 8.09 (br s, 3H, NH₃⁺), 7.22 (t, J = 8.4 Hz, 1H, Ar-H), 6.61 (d, J = 8.4 Hz, 1H, Ar-H) .

  • ¹³C NMR: Signals at δ 121.5 (q, J = 272 Hz, CF₃), 138.2 (C-Br), and 115–130 ppm (aromatic carbons).

Synthetic Methodologies

Bromination and Trifluoromethylation Pathways

The synthesis typically proceeds via sequential functionalization of aniline derivatives:

  • Bromination: Aniline is treated with brominating agents (e.g., Br₂/FeBr₃) at 30–60°C, yielding 2-bromoaniline.

  • Trifluoromethylation: Copper-mediated coupling with trifluoromethyl sources (e.g., CF₃I) introduces the -CF₃ group at the para position.

Reaction yields exceed 75% when using optimized conditions:

ParameterOptimal Range
Temperature50–60°C
CatalystCuI/1,10-phenanthroline
SolventDMF or DMSO

Alternative Routes from Patent Literature

Although direct methods dominate, patent CN110885290A discloses related strategies for trifluoromethylated anilines :

  • Lithiation-Halogen Exchange: 4-Bromo-2-fluorobenzotrifluoride reacts with n-BuLi at -78°C, followed by methyl iodide quenching to install methyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with tert-butyl carbamate introduces protected amine groups, later deprotected via HCl treatment.

While tailored for 3-fluoro-2-methyl analogs, these methods highlight scalable, catalytic approaches applicable to 2-bromo-4-CF₃ derivatives .

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Electrophilic and Nucleophilic Reactivity

  • Electrophilic Aromatic Substitution: The -CF₃ group deactivates the ring, directing incoming electrophiles to the meta position relative to -Br.

  • Nucleophilic Amination: The -NH₂ group participates in Ullmann couplings with aryl halides, forming biaryl amines.

Table 3.2.1: Representative Reactions

Reaction TypeReagentsProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄, Ar-B(OH)₂4-CF₃-2-Br-C₆H₃-NH-Ar
DiazotizationNaNO₂/HCl2-Bromo-4-CF₃-benzenediazonium

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound’s halogen and amine groups enable its use in fungicide synthesis. For example, coupling with pyridine moieties yields analogs of Trifloxystrobin, a strobilurin fungicide.

Drug Discovery Scaffolds

In medicinal chemistry, it serves as a precursor to kinase inhibitors and NSAID derivatives. The -CF₃ group enhances metabolic stability and membrane permeability, critical for lead optimization.

Emerging Research Directions

Recent studies explore photocatalytic C-H functionalization to bypass traditional halogenation steps. Additionally, computational models predict enhanced bioactivity upon sulfonation of the amine group.

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